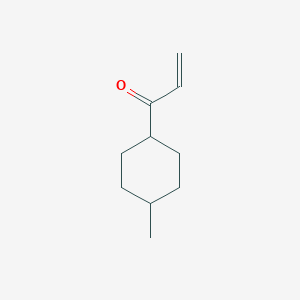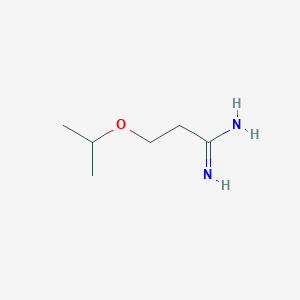
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a furan ring substituted with two methyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethylfuran.
Chiral Amine Introduction: The chiral amine group is introduced via a reductive amination reaction. This involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde or ketone, followed by reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the furan ring.
Aplicaciones Científicas De Investigación
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound’s biological activity is investigated for potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2,5-Dimethylfuran: The parent compound without the amine group.
1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: The racemic mixture of the compound.
Uniqueness
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the furan ring and the specific substitution pattern also contribute to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(1S)-1-(2,5-dimethylfuran-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NO/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m0/s1 |
Clave InChI |
MTHKKBLSINVYHP-LURJTMIESA-N |
SMILES isomérico |
CC1=CC(=C(O1)C)[C@H](C)N |
SMILES canónico |
CC1=CC(=C(O1)C)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


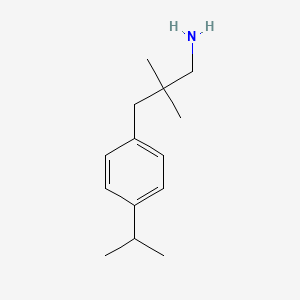
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
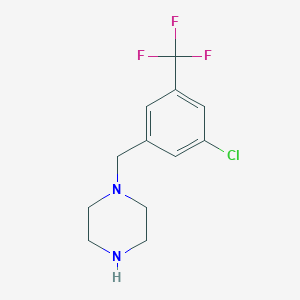
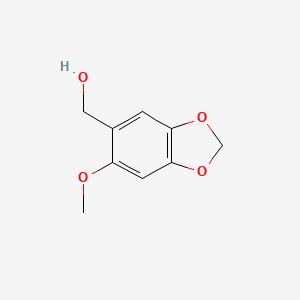
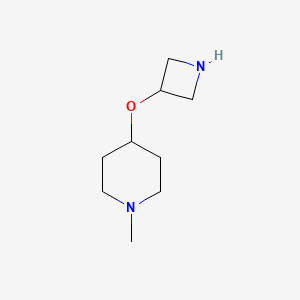
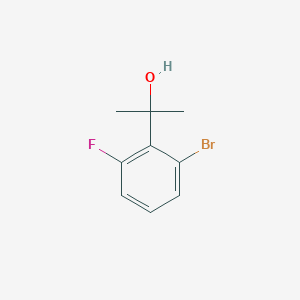

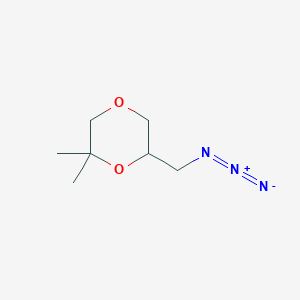
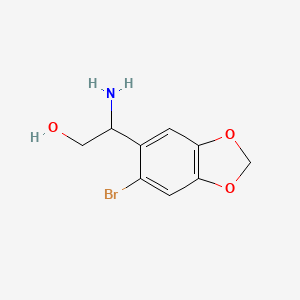
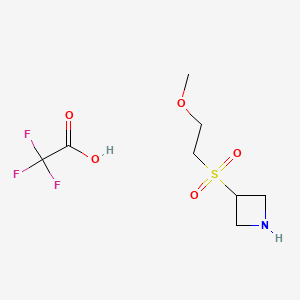
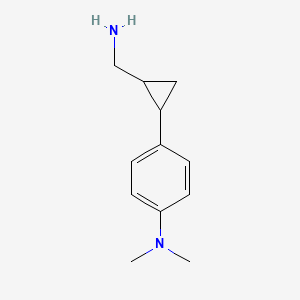
![Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride](/img/structure/B13614463.png)
